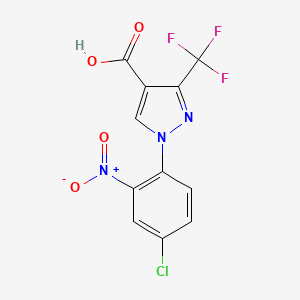

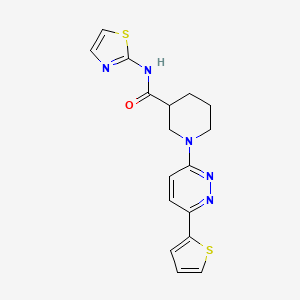

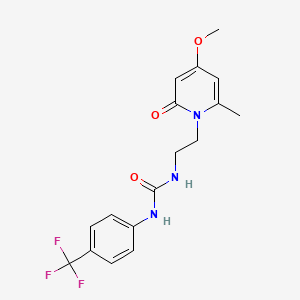

![molecular formula C21H22ClN3O3 B2366376 5-(4-クロロフェニル)-1,3,8,8-テトラメチル-5,8,9,10-テトラヒドロピリミド[4,5-b]キノリン-2,4,6(1H,3H,7H)-トリオン CAS No. 810629-01-7](/img/structure/B2366376.png)

5-(4-クロロフェニル)-1,3,8,8-テトラメチル-5,8,9,10-テトラヒドロピリミド[4,5-b]キノリン-2,4,6(1H,3H,7H)-トリオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

A novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials . The disappearance of the (C≡N) absorption band in IR spectra, disappearance of triplet–quartet pattern characteristic for ethyl protons in 1H NMR spectra, and disappearance of ethyl carbons signals in 13C NMR spectra confirmed the formation of the desired cyclic structures .Molecular Structure Analysis

The molecular structure of this compound is derived from the quinoline nucleus. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The one pot multi-component synthesis of pyrimido[4,5-b]quinolones by the reaction of aldehyde with dimedone and 6-amino-1,3-dimethyluracil is an important method for the preparation of these compounds .Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 350–355 °C . The IR spectrum shows absorption bands at 3281, 3224, and 3094 cm−1 .科学的研究の応用

クオラムセンシング阻害剤

この化合物は、クオラムセンシング阻害剤としての可能性について研究されています . クオラムセンシングは、細菌における細胞密度依存的な方法で、それらの行動を共同して修正することを可能にするコミュニケーションシステムです . この化合物は、抗生物質を使用せずに細菌病原菌と戦うために使用できる可能性があります .

バイオフィルムおよび抗病原性剤

この化合物は、バイオフィルム形成の防止と病原性の阻害において有望な結果を示しています . バイオフィルムは、さまざまな表面で成長することができる1つまたは複数の種類の微生物の集合です。 この化合物は、バイオフィルム関連感染症と戦うために使用できる可能性があります .

抗腫瘍活性

この化合物は、いくつかの試験済みサブパネル腫瘍細胞株に対して、顕著な広範囲の抗腫瘍活性を示しました . これは、新しい化学療法剤の開発における潜在的な用途を示唆しています .

抗菌剤

この化合物の様なピリミジン誘導体は、抗菌特性などの生物学的活性を示しています . これは、新しい抗菌剤の開発における潜在的な用途を示唆しています .

抗ウイルス剤

ピリミジン誘導体は、抗ウイルス特性も示しています . これは、新しい抗ウイルス剤の開発における潜在的な用途を示唆しています .

抗炎症剤

作用機序

Target of Action

Many antitumor agents, including some pyrimidoquinoline derivatives, are known to interact with dna .

Mode of Action

It’s suggested that the compound might function by interacting with dna, a common mechanism for many antitumor agents .

Result of Action

The compound has been tested for in vitro antitumor activity against the human breast carcinoma (MCF-7) cell line .

生化学分析

Biochemical Properties

5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can modulate their activity, leading to altered cellular responses .

Cellular Effects

The effects of 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione on various cell types are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, it can induce apoptosis by activating caspases, which are enzymes involved in the programmed cell death pathway. Additionally, 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione affects gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity or activate signaling pathways that lead to changes in gene expression. For example, the compound can inhibit topoisomerases, enzymes that regulate DNA topology during replication and transcription, thereby affecting cell proliferation .

Temporal Effects in Laboratory Settings

The stability and effects of 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione over time have been studied extensively. In laboratory settings, this compound has shown stability under various conditions, but it can degrade under extreme pH or temperature. Long-term studies indicate that prolonged exposure to 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione vary with dosage. At low doses, it can effectively inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

特性

IUPAC Name |

5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(22)8-6-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYKAFVQYLGAMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

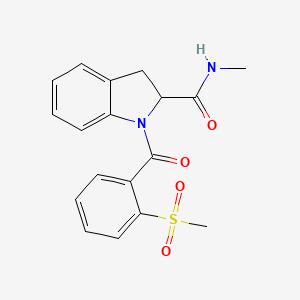

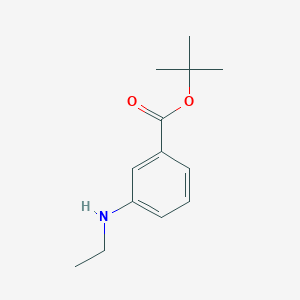

![2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate](/img/structure/B2366297.png)

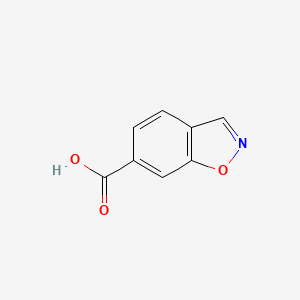

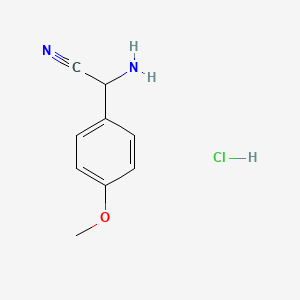

![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid](/img/structure/B2366300.png)

![6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

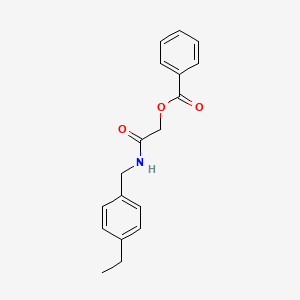

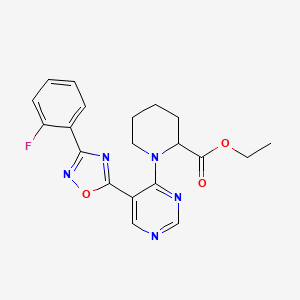

![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)

![5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2366315.png)